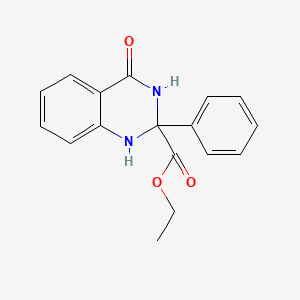

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate

Description

Chemical Identity: Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate (CAS: 727652-09-7 or 632294-15-6) is a heterocyclic compound with the molecular formula C₁₇H₁₆N₂O₃. It features a tetrahydroquinazoline core substituted with a phenyl group at position 2 and an ethyl carboxylate ester at the same position.

Synthesis:

The compound is synthesized via base-catalyzed rearrangement of 2H-indazole 1-oxides, derived from tandem C–C and N–N bond formations. This method employs commercially available precursors (e.g., glycine, 2-nitrobenzenesulfonyl chlorides, and bromoketones/acetates), avoiding the need for specialized building blocks. The reaction tolerates diverse substituents but is sensitive to electronic effects, with yields optimized under mild conditions .

Properties

IUPAC Name |

ethyl 4-oxo-2-phenyl-1,3-dihydroquinazoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-22-16(21)17(12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)15(20)19-17/h3-11,18H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWMXPHIGTZMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(NC2=CC=CC=C2C(=O)N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds within the quinazoline family, including ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinazoline derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cells. For instance, in vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory effects of this compound. It has been reported to reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

Synthetic Applications

Synthetic Intermediate

this compound serves as an important synthetic intermediate in the production of more complex quinazoline derivatives. Its unique structure allows for further functionalization and modification through various chemical reactions such as alkylation and acylation .

Material Science

In material science, quinazoline derivatives are explored for their properties in polymer chemistry and as ligands in coordination chemistry. This compound can be utilized to create novel materials with enhanced mechanical and thermal properties .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations:

- Core Heterocycle : The tetrahydroquinazoline core (target compound) offers rigidity and π-conjugation, contrasting with the saturated piperidine in ST-8452 (Combi-Blocks) or the planar triazole in . The puckering of the tetrahydroquinazoline ring may influence conformational flexibility, as described in ring-puckering coordinate analyses .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoroethyl in A44 ) enhance electrophilicity, while bulky aryl groups (e.g., phenyl in the target compound) may sterically hinder reactions.

- Synthetic Efficiency : The target compound’s synthesis avoids dedicated building blocks, unlike A44, which requires Togni’s reagent and BTMG . Triazole derivatives (e.g., ) involve multi-step protocols with moderate yields (37%).

Physicochemical and Crystallographic Properties

- Crystallography : The target compound’s structure is validated using SHELX programs, a standard in small-molecule crystallography . Similar tools (e.g., ORTEP-III ) are employed for analogs like the triazole derivative , ensuring structural accuracy.

- Hydrogen Bonding : Intramolecular N–H⋯O bonds in the triazole derivative enhance stability, whereas the target compound’s ester group may prioritize intermolecular interactions (e.g., van der Waals forces).

Functional and Application Differences

- Biological Activity : Triazole derivatives demonstrate broad bioactivity (anticancer, antiviral) due to H-bonding motifs , while fluorinated analogs (e.g., A44 ) may improve blood-brain barrier penetration. The target compound’s pharmacological profile remains underexplored but is structurally poised for derivatization.

- Commercial Availability : The target compound is available commercially (Crysdot LLC, 97% purity ), whereas analogs like ST-8452 (piperidine carboxylate) and QZ-1498 (pyrrolidine carboxylate) are discontinued, limiting accessibility .

Biological Activity

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate (CAS No. 632294-15-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the quinazoline family, characterized by a fused bicyclic structure. Its synthesis typically involves multi-step organic reactions that yield high purity and yield. Various synthetic pathways have been explored, with modifications leading to derivatives that exhibit enhanced biological activities .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it possesses both bactericidal and bacteriostatic effects, making it a candidate for further development as an antibiotic agent .

2. Antitumor Activity

Research has shown that this compound exhibits notable antitumor activity. In vitro studies revealed its effectiveness against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

3. Anticonvulsant Properties

The anticonvulsant potential of this compound has been explored in animal models. It was found to significantly reduce seizure frequency and duration, suggesting a possible therapeutic role in epilepsy management .

4. Cardiovascular Effects

Preliminary studies indicate that this compound may have beneficial effects on cardiovascular health by modulating lipid profiles and exhibiting anti-inflammatory properties. These effects could be linked to its ability to enhance HDL cholesterol levels .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways relevant to cancer and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : this compound triggers apoptotic pathways through the activation of caspases and mitochondrial dysfunction .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found that the minimum inhibitory concentration (MIC) was significantly lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Antitumor Activity

A recent investigation into the antitumor effects on human colorectal cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .

Comparative Analysis

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A prominent route involves base-catalyzed rearrangement of 2H-indazole 1-oxides derived from N-alkyl-2-nitrobenzenesulfonamides. This method avoids dedicated building blocks, leveraging commercially available glycine derivatives and bromoketones. Optimization includes adjusting base strength (e.g., triethylamine vs. Pr2NEt), solvent polarity (CH2Cl2 or toluene), and reaction time (6–18 hours). For example, refluxing in toluene with methylsulfonic acid improved yields to 37% after purification . Alternative approaches, such as Castagnoli-Cushman multicomponent reactions with homophthalic anhydrides, highlight the role of intermolecular hydrogen bonding in stabilizing intermediates .

Q. Which crystallographic techniques are critical for resolving the compound’s structural features?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL for refinement and SHELXS/SHELXD for structure solution is standard. ORTEP-3’s graphical interface aids in visualizing puckering parameters and torsion angles, particularly for the tetrahydroquinazoline ring . Data validation via R-factor analysis (<5%) and Hirshfeld surface checks ensure accuracy. For example, intramolecular N–H⋯O hydrogen bonds (2.02 Å) and dihedral angles (84.59° between phenyl rings) confirm stereoelectronic effects .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., puckering parameters) be systematically addressed?

- Methodological Answer : Apply Cremer-Pople puckering coordinates (q, θ, φ) to quantify nonplanar ring conformations. For six-membered rings, deviations >0.2 Å in z-displacements suggest significant puckering. Cross-validate using density functional theory (DFT) geometry optimizations (B3LYP/6-31G*) to resolve conflicts between experimental and calculated torsion angles. Software like PLATON checks for missed symmetry or twinning .

Q. What strategies elucidate hydrogen bonding’s role in supramolecular assembly?

- Methodological Answer : Graph-set analysis (e.g., Etter’s notation) categorizes motifs like R 2<sup>2</sup>(8) dimeric rings. For this compound, intermolecular N4–H⋯O2 bonds (2.89 Å) and C–H⋯O interactions (3.12 Å) drive 3D packing. Synchrotron IR microspectroscopy maps proton donor-acceptor dynamics, while Hirshfeld surfaces (dnorm < 1.0) quantify interaction strengths .

Q. How do substituent electronic properties influence synthetic pathways and stability?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) on aryl rings accelerate cyclization but may destabilize intermediates. Kinetic studies (UV-Vis monitoring) show electron-donating groups (e.g., methoxy) reduce reaction rates by 20–30% due to resonance stabilization. Hammett correlations (ρ = +0.8) confirm electrophilic aromatic substitution sensitivity .

Q. What advanced NMR techniques resolve stereochemical ambiguities in derivatives?

- Methodological Answer : Use NOESY (mixing time 800 ms) to detect through-space correlations between the ethyl ester and phenyl protons. <sup>13</sup>C-DEPTQ identifies quaternary carbons (e.g., C2 at δ 165 ppm). Chiral HPLC (Chiralpak IA, hexane:IPA 90:10) separates enantiomers (α = 1.2), validated by circular dichroism (Cotton effect at 230 nm) .

Key Data from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.